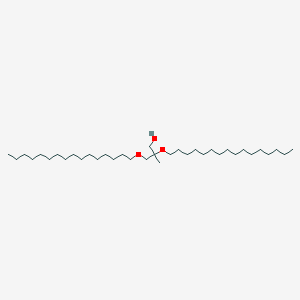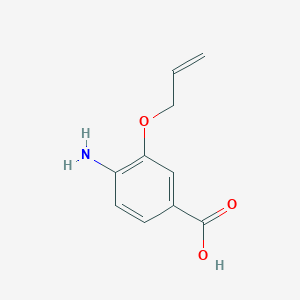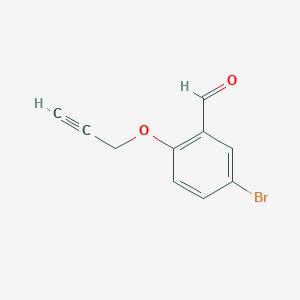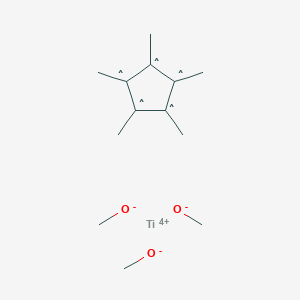
Methanolat; 1,2,3,4,5-Pentamethylcyclopentan; Titan(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+): is a complex organometallic compound with the molecular formula C13H24O3Ti+ Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) . This compound features a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in polymerization reactions, aiding in the production of various polymers.
Biology and Medicine:
Metal-Organic Frameworks (MOFs): The titanium center can act as a connecting node in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis.
Industry:
Material Science: The compound’s catalytic properties are leveraged in the production of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) typically involves the reaction of titanium tetrachloride (TiCl4) with pentamethylcyclopentadiene and methanol . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Polymerization: The titanium center in the compound acts as a Lewis acid catalyst, facilitating the polymerization of olefins and other monomers.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of titanium dioxide and methanol.
Common Reagents and Conditions:
Polymerization: Common reagents include olefins and other monomers, with the reaction typically conducted under controlled temperatures and pressures.
Hydrolysis: Water or aqueous solutions are used as reagents, with the reaction occurring under ambient conditions.
Major Products:
Polymerization: Various polymers with desired properties.
Hydrolysis: Titanium dioxide and methanol.
Wirkmechanismus
The titanium (4+) ion in the compound acts as a Lewis acid catalyst , facilitating various chemical reactions by accepting electron pairs from reactants. This catalytic activity is crucial in polymerization reactions, where the titanium center helps in the formation of polymer chains by coordinating with monomers.
Vergleich Mit ähnlichen Verbindungen
- Pentamethylcyclopentadienyliridium(III) chloride
- Pentamethylcyclopentadienylrhodium(III) chloride
- Pentamethylcyclopentadienylruthenium(III) chloride
Uniqueness:
Eigenschaften
CAS-Nummer |
123927-75-3 |
|---|---|
Molekularformel |
C13H24O3Ti+ |
Molekulargewicht |
276.19 g/mol |
InChI |
InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |
InChI-Schlüssel |
GQQYDESAAOEXPK-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Kanonische SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


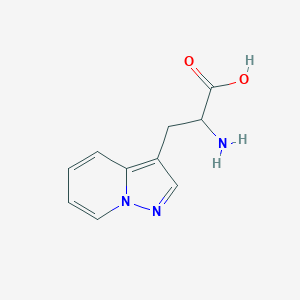
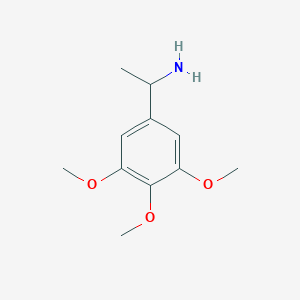
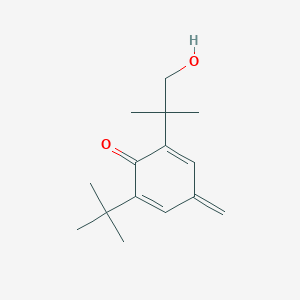
![[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate](/img/structure/B48646.png)
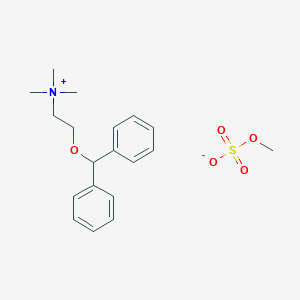
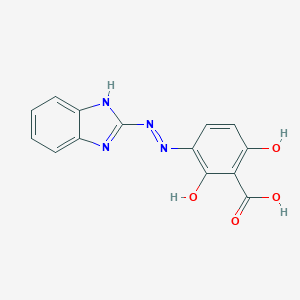
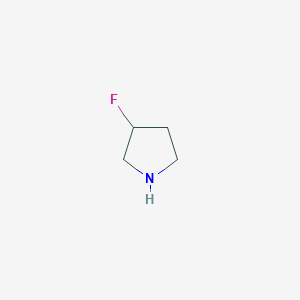
![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)
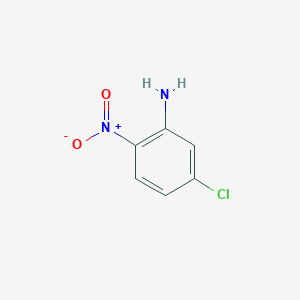
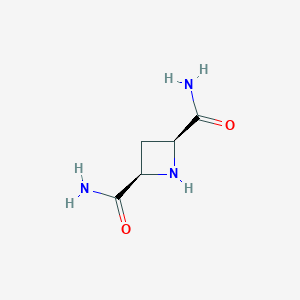
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
